N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide
Description
N-[2-(2-azabicyclo[221]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-9-19-21(10-13)12-18(23)20-16-4-2-3-5-17(16)22-11-14-6-7-15(22)8-14/h2-5,9-10,14-15H,6-8,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKUUJHAZVTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC2=CC=CC=C2N3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the 2-azabicyclo[2.2.1]heptane ring: This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. The reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic structure.
Attachment of the phenyl group:
Formation of the acetamide linkage: The final step involves the coupling of the 4-methylpyrazol-1-yl group with the acetamide moiety, typically using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound is studied for its potential biological activity. Its bicyclic structure is similar to that of many bioactive molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering possibilities for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. The bicyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A simpler bicyclic compound that serves as a precursor in the synthesis of more complex molecules.
4-Methylpyrazole: A component of the compound that is known for its use in various chemical reactions and as an inhibitor of alcohol dehydrogenase.
Uniqueness
N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-(4-methylpyrazol-1-yl)acetamide is unique due to its combination of a bicyclic structure with a phenyl ring and a pyrazole moiety. This combination provides a versatile scaffold for further chemical modifications and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
